Biotinyl-KR-12 (human)
Description
Contextualization of KR-12 (human) as a Human Cathelicidin-Derived Antimicrobial Peptide
KR-12 is a 12-amino-acid peptide derived from the human cathelicidin (B612621) LL-37. researchgate.netsciforum.netcpcscientific.com Cathelicidins are a family of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system. nih.gov In humans, there is a single cathelicidin gene, CAMP, which encodes for the precursor protein hCAP-18. nih.gov This precursor is processed to release the C-terminal peptide LL-37, which exhibits broad-spectrum antimicrobial activity against bacteria and some viruses, and also plays a role in modulating the host's immune response. researchgate.netnih.gov
KR-12 represents the smallest fragment of LL-37 that retains antimicrobial properties. cpcscientific.comnih.gov Specifically, it corresponds to amino acid residues 18-29 of LL-37. cpcscientific.comnovoprolabs.com Its discovery was the result of research aimed at identifying the minimal active region of LL-37. researchgate.net The small size of KR-12 makes it an attractive candidate for research and development, as it is less costly to synthesize than its parent peptide, LL-37, and exhibits lower cytotoxicity. nih.govnih.gov
The antimicrobial action of KR-12, like other cationic AMPs, is largely attributed to its ability to interact with and disrupt the negatively charged membranes of bacteria. sciforum.netnih.gov It possesses a selective toxicity for bacterial cells over human cells. sciforum.netcpcscientific.com Research has shown that KR-12 has a narrow activity spectrum, being more effective against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria such as Staphylococcus aureus. nih.govrsc.org The peptide has an amphipathic α-helical structure, which is crucial for its antimicrobial function. novoprolabs.com
Table 1: Properties of KR-12 (human)
| Property | Description |
|---|---|
| Sequence | H-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-NH2 |
| One-Letter Sequence | KRIVQRIKDFLR-NH2 |
| Molecular Formula | C₇₁H₁₂₇N₂₅O₁₅ |
| Molecular Weight | 1570.95 |
| Source | Derived from human cathelicidin LL-37 (residues 18-29) |
| Key Feature | Smallest peptide fragment of LL-37 with antimicrobial activity |
The Strategic Role of Biotinylation in Peptide-Based Research Probes and Labeling Strategies
Biotinylation is the process of covalently attaching biotin (B1667282), also known as vitamin B7, to a molecule such as a peptide or protein. creative-peptides.comthermofisher.com This technique is a cornerstone of modern biomedical research due to the exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-peptides.comthermofisher.com This high-affinity bond is rapid to form and remains stable under a wide range of experimental conditions, including variations in pH and the presence of organic solvents. creative-peptides.comthermofisher.com
The addition of a biotin tag to a peptide like KR-12 transforms it into a versatile research probe. The small size of the biotin molecule means that it can be attached to a peptide without significantly altering the peptide's biological function. thermofisher.comcreative-diagnostics.com Biotinylation allows for the detection, purification, and localization of the peptide and its interacting partners. creative-peptides.com
Common applications of biotinylated peptides in research include:
Affinity Purification: Biotinylated peptides can be used as "bait" to capture and isolate binding partners from complex biological samples. creative-diagnostics.com The peptide is immobilized on a solid support coated with streptavidin or avidin, and molecules that bind to the peptide can be selectively pulled down and identified.
Immunoassays: In techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting, biotinylated peptides enhance detection sensitivity. creative-diagnostics.com
Cellular Imaging and Localization: By using fluorescently labeled streptavidin, researchers can visualize the location of biotinylated peptides on or within cells, providing insights into protein distribution and trafficking. creative-peptides.com
Protein-Protein Interaction Studies: Biotinylated peptides are instrumental in studying the interactions between proteins.
Biotin can be attached to a peptide at various locations, most commonly at the N-terminus or on the side chain of a lysine (B10760008) residue. creative-peptides.com Often, a flexible spacer arm, such as 6-aminocaproic acid (Ahx), is inserted between the peptide and the biotin molecule to minimize potential steric hindrance and ensure that both the peptide and the biotin can interact effectively with their respective targets. biosyntan.de
Overview of Current Academic Research Trajectories for Biotinyl-KR-12 (human) as a Conjugate
The conjugation of biotin to KR-12 creates a powerful tool for investigating the biological roles and interactions of this antimicrobial peptide. Biotinyl-KR-12 (human) is primarily utilized in peptide screening and interaction studies. medchemexpress.com The biotin tag serves as a reliable handle for detecting and isolating the peptide, facilitating research into its mechanisms of action and potential binding partners.
Current research involving biotinylated peptides, including those similar in principle to Biotinyl-KR-12, often focuses on:
Identifying Cellular Receptors: By using biotinylated peptides as probes, researchers can identify the specific receptors on host or microbial cells to which the peptide binds.
Investigating Intracellular Uptake: Studies have shown that biotinylation can facilitate the uptake of peptides by some bacteria through the biotin transporter system. nih.gov This opens up avenues for designing novel peptide-based therapeutics that can penetrate bacterial cells.
Mapping Protein Interaction Networks: Biotinyl-KR-12 can be used in pull-down assays followed by mass spectrometry to identify proteins that interact with KR-12, helping to elucidate its role in complex biological pathways.
Developing Diagnostic Tools: The high-affinity biotin-streptavidin interaction is leveraged in various diagnostic assays for the sensitive detection of specific molecules.
While specific published studies focusing exclusively on "Biotinyl-KR-12 (human)" are not extensively detailed in the provided search results, the principles of peptide biotinylation and the research applications of KR-12 and its conjugates are well-established. nih.govnih.gov For instance, other conjugates of KR-12 have been engineered to enhance their properties, such as fusing it with a cell-penetrating peptide to improve its efficacy against intracellular pathogens or with a carbohydrate-binding peptide for applications in wound healing. nih.gov These examples highlight the broader strategy of using peptide conjugates to expand their research and therapeutic potential, a strategy that underpins the use of Biotinyl-KR-12 as a research probe.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Biotinyl-KR-12 (human) |
| KR-12 (human) |
| LL-37 |
| hCAP-18 |
| Avidin |
| Streptavidin |
| 6-aminocaproic acid (Ahx) |
| TAT-KR-12 |
| C10-KR8d |
| GF-17 |
| Biotin |
| Lysine |
| Arginine |
| Isoleucine |
| Valine |
| Glutamine |
| Aspartic Acid |
| Phenylalanine |
Structure
2D Structure
Properties
Molecular Formula |
C81H140N26O18S |
|---|---|
Molecular Weight |
1798.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |
InChI Key |
NFPPPKRCPCLIJN-CQGVJEGISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Molecular and Cellular Characterization of Biotinyl Kr 12 Human Conjugates
Investigating Molecular Interactions and Binding Dynamics Enabled by Biotinylation
The biotin (B1667282) moiety serves as a high-affinity tag, facilitating the study of molecular interactions without significantly altering the inherent biological activity of the KR-12 peptide, provided that the biotinylation site is chosen carefully to avoid the receptor-binding domain. oup.comresearchgate.net This approach allows for sensitive detection and isolation of binding partners, which is crucial for understanding the peptide's mechanism of action.
Identification of Protein-Protein and Peptide-Target Interaction Partners Utilizing Biotinyl-KR-12 (human)
The primary application of Biotinyl-KR-12 (human) is in the identification of its molecular interaction partners within a complex biological sample, such as a cell lysate. medchemexpress.comqyaobio.com This is most commonly achieved through affinity pull-down assays. In this method, the biotinylated peptide acts as a "bait" that is immobilized on a solid support coated with streptavidin, such as magnetic beads or sepharose resin. qyaobio.com This immobilized complex is then incubated with a cellular lysate. Proteins that specifically bind to the KR-12 peptide are captured and subsequently isolated from the mixture.
After washing away non-specific binders, the captured proteins are eluted and identified using high-sensitivity analytical techniques, primarily mass spectrometry. elifesciences.orgresearchgate.net This proteomic approach allows for the unbiased identification of a wide range of potential binding partners, from cell surface receptors to intracellular proteins. frontiersin.org For example, this technique can be used to confirm and identify interactions of the KR-12 peptide with bacterial cell wall components, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA), which are key to its antimicrobial function. frontiersin.org Proximity-dependent biotinylation techniques like BioID, while different, also underscore the power of biotin in mapping protein interactomes. elifesciences.org
| Method | Description | Purpose | Key Findings Enabled |
| Affinity Pull-Down Assay | Biotinyl-KR-12 is immobilized on a streptavidin-coated solid support (e.g., beads) and used as "bait" to capture binding partners from a cell lysate. | To isolate and identify proteins that directly interact with the KR-12 peptide. | Identification of receptor proteins, intracellular signaling partners, and other target molecules. researchgate.net |
| Proteomic Analysis (Mass Spectrometry) | Captured proteins from pull-down assays are digested and analyzed by mass spectrometry to determine their identity. elifesciences.org | To provide a comprehensive profile of the KR-12 interactome. | Unbiased discovery of novel and expected interaction partners. frontiersin.org |
| LPS/LTA Binding Assay | Biotinylated LPS or LTA is used to probe immobilized KR-12 peptide (or vice-versa) in an ELISA-like format to quantify binding. frontiersin.org | To characterize the interaction of KR-12 with specific bacterial cell wall components. | Confirmation and quantification of KR-12's ability to bind key microbial molecules. frontiersin.org |
Analysis of Biotinyl-KR-12 (human) Ligand-Receptor/Target Recognition in vitro
Biotinylation provides a non-radioactive and highly versatile tool for quantitative analysis of ligand-receptor binding kinetics and affinity in vitro. oup.com By immobilizing Biotinyl-KR-12 onto a streptavidin-coated surface, its interaction with potential receptors or other binding molecules can be precisely measured using various biophysical techniques.
One such method is biolayer interferometry (BLI), where Biotinyl-KR-12 is loaded onto a streptavidin-coated biosensor tip. The sensor is then dipped into solutions containing a putative binding partner at various concentrations. The association and dissociation of the partner molecule are monitored in real-time, allowing for the calculation of kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which reflects binding affinity.
Another powerful technique is affinity cross-linking. researchgate.net In this approach, Biotinyl-KR-12 is incubated with cells or membrane preparations expressing a potential receptor. A chemical cross-linking agent is then added to form a stable, covalent bond between the peptide and its receptor. The resulting complex can be purified using streptavidin affinity chromatography and identified, confirming a direct interaction in a near-native environment. oup.com These methods are instrumental in validating receptor candidates and understanding the dynamics of the peptide-receptor interaction.
| In Vitro Analysis Technique | Principle | Data Obtained |
| Biolayer Interferometry (BLI) | A biotinylated peptide is immobilized on a biosensor, and the change in the interference pattern of light is measured as target molecules bind and dissociate. | Real-time association (kₐ) and dissociation (kₔ) rates, and equilibrium dissociation constant (K₋). |
| Affinity Cross-linking | A biotinylated peptide is incubated with its target, and a chemical cross-linker is used to form a covalent bond. The complex is then purified via the biotin tag. researchgate.net | Confirmation of direct physical interaction between the peptide and its receptor/target. oup.com |
| ELISA-like Binding Assay | A target molecule is immobilized on a plate, which is then incubated with Biotinyl-KR-12. Binding is detected using enzyme-conjugated streptavidin. | Relative binding affinity and specificity under various conditions. |
| Surface Plasmon Resonance (SPR) | Similar to BLI, this technique measures changes in the refractive index at the surface of a sensor chip where the biotinylated peptide is immobilized as a target molecule flows over it. frontiersin.org | High-precision kinetic and affinity data (kₐ, kₔ, K₋). frontiersin.org |
Studies on the Cellular Localization and Trafficking of Biotinyl-KR-12 (human)
Understanding where a peptide goes within a cell and how it gets there is fundamental to elucidating its biological function. Biotinylation of KR-12 provides a stable tag that can be tracked using various imaging and biochemical methods to map its cellular journey.
Mechanisms of Cellular Uptake and Internalization for Biotinylated Peptide Constructs
The cellular entry of biotinylated peptides can be influenced by both the peptide and the biotin tag. Biotin itself is taken up into human cells via the sodium-dependent multivitamin transporter (SMVT), a process that can be competitively inhibited by free biotin. Therefore, conjugating biotin to KR-12 could potentially facilitate its entry through the SMVT pathway.
However, the intrinsic properties of the KR-12 peptide, a cationic and amphipathic molecule derived from LL-37, also play a major role in its cellular uptake. Peptides like LL-37 are known to be actively taken up by eukaryotic cells through endocytic pathways. Studies with biotinylated LL-37 have demonstrated that its uptake requires elements involved in endocytosis. For cationic peptides, internalization can occur via mechanisms such as macropinocytosis, which involves the engulfment of extracellular fluid. The specific pathway can be determined experimentally using chemical inhibitors that block different endocytic routes (e.g., clathrin-mediated, caveolae-mediated). The use of a biotinylated construct allows for clear visualization and quantification of uptake under these different inhibitory conditions.
| Uptake Mechanism | Description | Relevance to Biotinyl-KR-12 |
| SMVT-Mediated Transport | Uptake via the sodium-dependent multivitamin transporter (SMVT), which recognizes biotin. | The biotin moiety may allow the conjugate to be recognized and transported by SMVT. |
| Clathrin-Mediated Endocytosis | Receptor-mediated uptake into clathrin-coated vesicles. | A common pathway for the internalization of ligands bound to cell surface receptors. |
| Caveolae-Mediated Endocytosis | Internalization through small, flask-shaped membrane invaginations called caveolae. | Another form of receptor-mediated endocytosis, often associated with specific signaling molecules. |
| Macropinocytosis | A non-specific, actin-driven process where the cell engulfs large volumes of extracellular fluid in vesicles called macropinosomes. | A likely pathway for highly cationic peptides like KR-12, which interact strongly with the negatively charged cell membrane. |
Subcellular Distribution and Compartmentalization in in vitro Research Models
Once inside the cell, determining the specific subcellular location of Biotinyl-KR-12 is key to identifying its site of action. The biotin tag enables this analysis through several complementary techniques.
Confocal Microscopy: This is a primary tool for visualizing the peptide's location. Cells are incubated with Biotinyl-KR-12, then fixed, permeabilized, and stained with fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488). Co-staining with antibodies against specific organelle markers (e.g., for the nucleus, mitochondria, or endosomes) allows for precise determination of co-localization. Studies on the parent peptide, LL-37, using this method have shown that it localizes to the perinuclear region of epithelial cells after uptake.
Cell Fractionation: This biochemical approach provides quantitative data on subcellular distribution. After incubation with Biotinyl-KR-12, cells are lysed and separated into different fractions (e.g., nuclear, cytosolic, and membrane) by differential centrifugation. The amount of biotinylated peptide in each fraction is then quantified by Western blotting using enzyme-conjugated streptavidin. This method has been used to show that biotinylated peptides can be found in both the cytoplasmic and membrane fractions of cells.
Surface Biotinylation: To specifically study internalization from the plasma membrane, cells can be treated with a membrane-impermeable biotinylation reagent at a low temperature (4°C) to label all surface proteins. The cells are then warmed to 37°C to allow endocytosis to proceed. By tracking the biotinylated molecules over time, one can follow their trafficking through endosomal compartments to either recycling pathways or lysosomal degradation.
| Method | Description | Information Gained |
| Immunofluorescence Microscopy | Cells treated with Biotinyl-KR-12 are stained with fluorescent streptavidin and antibodies for organelle markers, then imaged with a confocal microscope. | Visual evidence of the peptide's subcellular location and co-localization with specific organelles. |
| Cell Fractionation & Western Blot | Cells are biochemically separated into subcellular fractions, and the presence of the biotinylated peptide in each fraction is detected by Western blot. | Quantitative data on the distribution of the peptide among different cellular compartments. |
| Cell Surface Labeling | Using a membrane-impermeable biotin reagent to label surface proteins, allowing for specific tracking of internalization and subsequent trafficking pathways. | Analysis of endocytosis, recycling, and degradation pathways of surface-bound molecules. |
Functional Analysis of Biotinyl-KR-12 (human) in Fundamental Cellular Processes
The ultimate goal of characterizing molecular interactions and cellular localization is to understand the peptide's function. The KR-12 peptide is known to participate in several fundamental cellular processes, and the biotinylated version is a key tool for dissecting the molecular mechanisms underlying these functions. nih.govmedchemexpress.com
The KR-12 peptide, as the smallest antimicrobial fragment of human cathelicidin (B612621) LL-37, possesses direct microbicidal activity. nih.gov It also exhibits immunomodulatory functions, including a recently discovered role in promoting the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs). nih.gov Studies have shown that KR-12 exerts this effect by activating the BMP/SMAD signaling pathway, a crucial pathway in bone formation. nih.gov
Biotinyl-KR-12 (human) is instrumental in elucidating how the peptide initiates such signaling cascades. By using Biotinyl-KR-12 in pull-down assays with HBMSC lysates (as described in 2.1.1), researchers can identify the specific cell surface receptor or binding partner that KR-12 interacts with to trigger the BMP/SMAD pathway. Once a candidate receptor is identified, its interaction can be validated and quantified in vitro using techniques like BLI or affinity cross-linking (as described in 2.1.2). oup.com Furthermore, by tracking the cellular fate of the biotinylated peptide-receptor complex (as in 2.2.2), the internalization and signaling steps can be correlated. This integrated approach, enabled by the biotin tag, allows for a complete functional analysis, linking an initial extracellular interaction to a specific downstream cellular response.
| Known Function of KR-12 Moiety | Role of Biotinylation in Functional Analysis | Relevant Cellular Process |
| Antimicrobial Activity | Enables identification of bacterial binding targets (e.g., LPS, LTA) through affinity assays. frontiersin.org Allows study of uptake mechanisms into bacterial cells. | Host Defense, Innate Immunity |
| Promotion of Osteogenic Differentiation | Enables identification of the cell surface receptor on stem cells that initiates the signaling cascade via pull-down assays. nih.gov | Bone Morphogenesis, Tissue Regeneration |
| Activation of BMP/SMAD Signaling | Facilitates validation of the peptide-receptor interaction and helps map the subsequent signaling complex assembly. nih.gov | Signal Transduction, Gene Regulation |
Probing Immunomodulatory Effects and Anti-Inflammatory Responses in Immune Cell Subsets in vitro.
The KR-12 peptide, the active component of Biotinyl-KR-12, exhibits significant immunomodulatory and anti-inflammatory properties by influencing the production of key signaling molecules in immune cells. Studies on KR-12 and its analogs provide insight into the potential effects of the biotinylated form.
Derivatives of KR-12 have been shown to modulate the inflammatory response by binding to and neutralizing lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. In vitro studies using macrophage cell lines, such as RAW 264.7, have demonstrated that KR-12 analogs can significantly inhibit the secretion of pro-inflammatory cytokines upon stimulation with LPS. For instance, the KR-12 analog, KR-12-a5, and its derivatives with D-amino acid substitutions have been observed to suppress the expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).
The anti-inflammatory activity is a key feature of the KR-12 peptide. Myristoylated derivatives of KR-12 have also shown a significant capacity to bind to LPS and effectively reduce inflammation in vitro. This suggests that the core peptide sequence is responsible for these immunomodulatory effects.
Below is a data table summarizing the observed anti-inflammatory effects of KR-12 analogs in vitro.
| Cell Line | Stimulant | KR-12 Analog | Observed Effect | Reference |
| RAW 264.7 macrophages | LPS | KR-12-a5 and its D-amino acid substituted analogs | Significant inhibition of NO, TNF-α, IL-6, and MCP-1 expression and secretion. | |
| RAW 245.6 macrophages | LPS | KR-12 conjugated to cellulose (B213188) nanofibrils | Concentration-dependent decrease in TNF-α levels. | |
| Not Specified | LPS | Myristoylated KR-12 derivatives (Myr-KR-12N, Myr-KR-12C) | Significant LPS binding capacity and reduction of inflammation. |
These findings highlight the potential of using Biotinyl-KR-12 as a probe to investigate the intricate signaling pathways involved in the inflammatory response. The biotin tag allows for precise tracking and interaction studies within immune cell subsets.
Exploration of Antimicrobial Mechanisms and Membrane Interactions using Biotinyl-KR-12 (human) as a Probe.
Biotinyl-KR-12 (human) serves as an effective tool to elucidate the antimicrobial mechanisms of the KR-12 peptide, which primarily involves direct interaction with and disruption of microbial membranes. The cationic nature of KR-12, rich in positively charged lysine (B10760008) and arginine residues, facilitates its initial electrostatic attraction to the anionic components of bacterial membranes, such as phosphatidylglycerol.
Following the initial binding, the peptide is believed to act via the "carpet model," where the peptides accumulate on the bacterial surface and disrupt the membrane integrity, leading to permeabilization and cell death. This mechanism of action is rapid and makes it less likely for bacteria to develop resistance.
The antimicrobial activity of KR-12 has been demonstrated against a range of bacteria, including both Gram-negative and Gram-positive species. For example, KR-12 exhibits a minimum inhibitory concentration (MIC) of 66 μM against Escherichia coli K-12. Studies using SYTOX Green uptake and membrane depolarization assays have confirmed that KR-12 and its analogs kill microbial cells by permeabilizing the cell membrane.
The use of Biotinyl-KR-12 has been instrumental in studying its interaction with bacterial membrane components. For instance, biotinylated KR-12 has been used to investigate its binding to biotinylated E. coli lipopolysaccharide, providing direct evidence of this crucial interaction for its antimicrobial and anti-inflammatory functions.
The following table summarizes the antimicrobial activity and membrane interaction characteristics of KR-12 and its derivatives.
| Organism/Model | Peptide/Derivative | Method/Assay | Key Finding | Reference |
| Escherichia coli K-12 | KR-12 (human) | Minimum Inhibitory Concentration (MIC) | MIC of 66 μM. | |
| Antibiotic-resistant bacteria (MRSA, MDRPA, VREF) | KR-12-a5 and its analogs | Antimicrobial activity assay | More potent antimicrobial activity than LL-37 and melittin. | |
| Microbial cells | KR-12-a5 and its analogs | SYTOX Green uptake and membrane depolarization | Kills microbial cells by permeabilizing the cell membrane and damaging membrane integrity. | |
| Staphylococcus aureus membrane model | KR-12 | Langmuir-Blodgett technique | Disturbs the lipidic membrane at concentrations lower than the MIC. | |
| E. coli lipopolysaccharide | Biotinylated KR-12 | Binding assay | Direct binding to LPS. |
The ability to attach a biotin tag to KR-12 without significantly compromising its core functions makes Biotinyl-KR-12 an invaluable reagent for detailed mechanistic studies of antimicrobial action and for identifying its binding partners on and within bacterial cells.
Advanced Methodologies for the Study and Application of Biotinyl Kr 12 Human
Analytical and Biochemical Characterization Techniques for Biotinylated Peptides
The study of biotinylated peptides, such as Biotinyl-KR-12 (human), relies on a suite of advanced analytical and biochemical techniques. These methods are essential for confirming the identity, purity, and structural integrity of the peptide, as well as for quantifying the efficiency of the biotinylation process. The covalent attachment of biotin (B1667282) provides a high-affinity handle for detection and purification, a feature exploited by many of these characterization methodologies.
Mass Spectrometry-Based Approaches for Detection and Site-Specific Biotinylation Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of biotinylated peptides, offering detailed information on molecular weight, sequence, and the precise location of the biotin modification. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed.
LC-MS/MS analysis, in particular, is critical for confirming the identity of Biotinyl-KR-12 and determining the exact site of biotin attachment. During tandem MS, the peptide is fragmented, and the resulting spectrum can reveal signature fragment ions characteristic of the biotin moiety, confirming the presence of the modification. Analysis of the b- and y-ion series allows for the localization of the biotinylated residue, for instance, confirming its attachment to the N-terminus or the ε-amino group of a specific lysine (B10760008) residue.
Advanced strategies have been developed to improve the detection and quantification of biotinylated peptides from complex mixtures.
BioSITe (Biotinylation Site Identification Technology) : This method utilizes anti-biotin antibodies to capture biotinylated peptides after protein digestion, enabling their enrichment and subsequent identification by LC-MS/MS. This approach increases the confidence of identification and provides valuable data on protein topology and interactions.
DiDBiT (Direct Detection of Biotin-containing Tags) : This flexible method enhances the direct MS detection of biotin-tagged peptides by optimizing their recovery and analysis, significantly improving sensitivity compared to conventional strategies.
For quantitative analysis, stable isotope-labeled biotin can be incorporated, allowing for comparative and differential studies of protein interactions or localization in different states.
Table 1: Mass Spectrometry Approaches for Biotinyl-KR-12 (human) Analysis
| Technique | Primary Application | Key Findings/Capabilities | References |
|---|---|---|---|
| LC-MS/MS | Peptide Identification & Sequencing | Confirms the amino acid sequence and mass of Biotinyl-KR-12. | |
| Tandem MS (MS/MS) | Site-Specific Localization | Identifies the exact amino acid residue where biotin is attached by analyzing signature fragment ions. | |
| MALDI-TOF MS | Rapid Mass Determination | Provides fast and accurate molecular weight measurement of the purified biotinylated peptide. | |
| BioSITe | Enrichment & Identification | Captures biotinylated peptides from complex mixtures using anti-biotin antibodies for sensitive MS analysis. |
| Quantitative MS | Relative/Absolute Quantification | Uses isotopically labeled biotin to quantify changes in peptide abundance or modification levels between samples. | |
Chromatographic and Electrophoretic Methods for Purity Assessment and Component Analysis
Chromatographic and electrophoretic techniques are fundamental for purifying Biotinyl-KR-12 (human) after synthesis and for assessing its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal method for purifying biotinylated peptides. The peptide is separated based on its hydrophobicity, effectively removing unreacted starting materials, truncated peptide sequences, and other impurities. The purity of the final product is determined by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of homogeneity.
Electrophoretic methods are used to visualize the biotinylated peptide and confirm successful conjugation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique separates molecules based on their size. While the addition of a small molecule like biotin may not cause a significant shift in migration, successful biotinylation can be confirmed by Western blot analysis using streptavidin conjugated to an enzyme or fluorophore. A band appearing at the expected molecular weight for Biotinyl-KR-12 confirms the presence of the biotin tag.
Avidin (B1170675) Functional Affinity Electrophoresis (AFAEP) : This specialized technique involves incorporating avidin into the polyacrylamide gel matrix. Biotinylated peptides are captured and concentrated within the avidin zone as they migrate through the gel, allowing for their specific detection and separation from non-biotinylated counterparts.
Table 2: Purification and Purity Analysis Methods for Biotinyl-KR-12 (human)
| Method | Purpose | Principle of Operation | References |
|---|---|---|---|
| RP-HPLC | Purification & Purity Assessment | Separates the peptide from impurities based on hydrophobicity. Purity is assessed by peak integration. | |
| SDS-PAGE / Western Blot | Confirmation of Biotinylation | Separates peptide by size, followed by detection with a labeled-streptavidin probe to confirm the presence of the biotin tag. |
| AFAEP | Specific Capture & Analysis | Captures biotinylated peptides on an avidin-containing gel matrix during electrophoresis for specific detection. | |
Spectroscopic and Conformational Studies on Biotinyl-KR-12 (human) in Solution and Model Systems
Spectroscopic methods are vital for investigating the secondary structure of Biotinyl-KR-12 (human) and assessing whether the biotin tag alters the conformation of the parent KR-12 peptide. The parent peptide is known to adopt a largely α-helical structure, which is crucial for its biological activity.
Circular Dichroism (CD) Spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. By analyzing the CD spectrum in the far-UV region (190-250 nm), one can determine the relative content of α-helix, β-sheet, and random coil structures. Such analysis would be critical to confirm that the N-terminal biotinylation of KR-12 does not disrupt its native α-helical fold. Studies on other peptides have shown that the position of a biotin label can indeed have a pronounced effect on the peptide's conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy can provide detailed information about peptide secondary structure and the molecular interactions of the biotin moiety itself. Analysis of the amide I band can also reveal the peptide's structural composition. Furthermore, difference spectroscopy can be used to study changes in the biotin ureido group upon binding to avidin or other targets, providing insights into the specific hydrogen bonding involved in the interaction.
Development and Implementation of High-Throughput Screening Assays
The biotin tag on Biotinyl-KR-12 (human) makes it an ideal tool for developing and implementing a variety of high-throughput screening (HTS) assays. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the straightforward immobilization of the peptide on solid surfaces or its detection in solution-based assays.
Cell-Based Assays for Functional Screening and Pathway Activation (e.g., ELISA, AlphaLISA, SPR)
A range of cell-based and cell-free assay formats can be adapted for HTS using Biotinyl-KR-12 to identify and characterize interacting partners or modulators of its function.
Enzyme-Linked Immunosorbent Assay (ELISA) : This is a versatile and widely used format for HTS. Biotinyl-KR-12 can be immobilized on streptavidin-coated microplates to screen for binding to target proteins, receptors, or other molecules (e.g., bacterial lipopolysaccharide). Detection is typically achieved using a specific primary antibody and an enzyme-conjugated secondary antibody, making it a robust method for identifying binding partners.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) : This bead-based, no-wash assay is highly suited for HTS. In a potential setup, Biotinyl-KR-12 could be captured by streptavidin-coated Donor beads, while a potential interacting partner is captured by an antibody linked to an Acceptor bead. If an interaction occurs, the beads are brought into close proximity, leading to a chemiluminescent signal. This technology is known for its high sensitivity and tolerance of complex sample matrices.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. In a typical SPR experiment, streptavidin is immobilized on the sensor chip surface to capture Biotinyl-KR-12. A solution containing a potential analyte is then flowed over the surface, and any binding interaction is detected as a change in the refractive index. This provides high-quality data on the strength and stability of molecular interactions.
Table 3: Comparison of High-Throughput Screening Assay Formats
| Assay | Principle | Advantages for Biotinyl-KR-12 Screening | References |
|---|---|---|---|
| ELISA | Enzyme-linked immunoassay on a solid phase | Robust, widely available, easily adaptable for screening large libraries for binding partners. | |
| AlphaLISA | Proximity-based luminescent bead assay | Homogeneous (no-wash), highly sensitive, requires small sample volumes, suitable for complex media. |
| SPR | Label-free detection of mass changes on a sensor surface | Provides real-time kinetic data (kon, koff) and affinity (KD); no labeling of the analyte is required. | |
Advanced Imaging Techniques for Cellular Dynamics and Localization
Advanced imaging techniques leverage the biotin tag on Biotinyl-KR-12 (human) to visualize its behavior at the cellular and subcellular levels. These methods are crucial for understanding the peptide's mechanism of action, such as its interaction with cell membranes or its potential internalization.
Site-specific biotinylation allows for stable and sensitive detection using streptavidin conjugated to a wide range of imaging probes, such as bright, photostable fluorophores (e.g., Alexa Fluor dyes) or quantum dots. By treating live or fixed cells with Biotinyl-KR-12 and then staining with a fluorescent streptavidin conjugate, researchers can use fluorescence microscopy to track the peptide's localization.
This approach enables the study of:
Cell Surface Binding : Visualizing the accumulation of the peptide on the plasma membrane of target cells (e.g., bacterial or human cells).
Internalization and Trafficking : Tracking the peptide if it is internalized by cells, providing clues about its uptake mechanism and intracellular fate.
Co-localization : Using multiple fluorescent labels to determine if the peptide co-localizes with specific cellular structures or proteins, thereby identifying potential sites of action or interaction.
These imaging applications provide dynamic and spatial information that complements the quantitative data obtained from HTS assays, offering a more complete picture of the peptide's biological function.
Computational and Structural Biology Approaches in Peptide Engineering.
Computational and structural biology have become indispensable tools in peptide engineering, enabling the rational design and optimization of peptides with enhanced therapeutic or diagnostic properties. These approaches allow researchers to predict and analyze peptide-protein interactions, simulate their behavior in biological environments, and guide the synthesis of novel analogs with improved characteristics such as stability, affinity, and specificity. For peptides like Biotinyl-KR-12 (human), which combines the antimicrobial properties of the KR-12 peptide with the versatile biotin tag, these computational methods offer a pathway to refine its function and broaden its applications.
Molecular Docking and Dynamics Simulations for Interaction Prediction of Biotinyl-KR-12 (human).
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a peptide, and its target receptor at an atomic level. Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex, providing insights into binding affinity and mode. MD simulations, on the other hand, provide a dynamic view of the complex, revealing the stability of the interaction over time and the conformational changes that may occur in both the peptide and its target.
For Biotinyl-KR-12 (human), these simulations are crucial for understanding its mechanism of action. The KR-12 peptide, derived from human cathelicidin (B612621) LL-37, is known to interact with and disrupt bacterial membranes. Docking studies can predict how Biotinyl-KR-12 orients itself with respect to bacterial lipid bilayers or specific microbial surface proteins. Furthermore, the biotin moiety allows for a very strong and specific interaction with proteins like avidin and streptavidin. MD simulations can be employed to study the unbinding process of the biotin-avidin complex, revealing the forces and key residue interactions that stabilize this bond, which is critical for its use in various biotechnological applications.
Simulations would typically involve setting up a system containing the Biotinyl-KR-12 peptide and its target (e.g., a model bacterial membrane or a streptavidin protein) in a simulated physiological environment. By applying force fields like CHARMM or AMBER, the trajectory of each atom is calculated over time, providing a detailed movie of the molecular interactions.
Table 1: Parameters and Objectives of Molecular Simulations for Biotinyl-KR-12 (human)
| Simulation Type | Target Molecule | Key Parameters | Primary Objective | Potential Insights |
| Molecular Docking | Bacterial Membrane Lipids | Scoring Function, Search Algorithm, Ligand Flexibility | Predict binding pose and affinity of the KR-12 portion. | Identify key lipid interactions; understand initial membrane recognition. |
| Molecular Docking | Streptavidin/Avidin | Scoring Function, Rotational/Torsional Freedom | Predict the binding mode of the biotin tag. | Confirm the canonical biotin-binding pocket interaction; estimate binding energy. |
| Molecular Dynamics | Biotinyl-KR-12 in Water | Force Field (e.g., CHARMM36m), Water Model (e.g., TIP3P), Simulation Time (ns) | Assess conformational stability of the peptide. | Understand the peptide's structural flexibility and secondary structure propensity in solution. |
| Molecular Dynamics | Biotinyl-KR-12:Streptavidin Complex | Force Field, Pressure/Temperature Control, Box Size | Evaluate the stability of the biotin-streptavidin interaction. | Quantify the strength and lifetime of the bond; identify key stabilizing residues. |
| Molecular Dynamics | Biotinyl-KR-12 with Bacterial Membrane | Force Field, Membrane Composition, Simulation Time (ns) | Simulate membrane disruption process. | Visualize peptide insertion, pore formation, and lipid clustering. |
In Silico Design and Optimization Strategies for Biotinyl-KR-12 (human) Analogs.
In silico design involves using computational methods to create new peptide analogs with enhanced or novel properties. This rational design process is often more efficient than traditional high-throughput screening, as it focuses on modifications predicted to have a beneficial effect. For Biotinyl-KR-12 (human), optimization strategies can target the KR-12 sequence to improve its antimicrobial efficacy or reduce potential toxicity, while preserving the function of the biotin tag.
Another optimization approach is to modify the linker connecting the biotin molecule to the KR-12 peptide. The length and flexibility of this linker can influence the accessibility of both the peptide and the biotin tag to their respective targets. Computational modeling can help design linkers that provide optimal spacing and flexibility, ensuring that the KR-12 domain can effectively interact with bacterial membranes while the biotin tag remains available for binding to streptavidin.
Table 2: In Silico Optimization Strategies for Biotinyl-KR-12 (human) Analogs
| Optimization Strategy | Modification Target | Computational Tool/Approach | Desired Outcome | Rationale |
| Amino Acid Substitution | KR-12 Sequence | Homology Modeling, Peptide Property Calculators (e.g., hydrophobicity, charge) | Enhanced antimicrobial activity, reduced hemolysis. | Improve membrane interaction specificity or reduce non-specific binding to host cells. |
| D-Amino Acid Substitution | KR-12 Backbone | Molecular Dynamics, Conformational Analysis | Increased proteolytic stability, lower cytotoxicity. | Alter peptide conformation to resist degradation by proteases and mitigate toxicity. |
| Linker Engineering | Spacer between Biotin and Peptide | Molecular Modeling, Conformational Sampling | Optimal accessibility of both functional ends. | Ensure the KR-12 and biotin moieties can engage their targets without steric hindrance. |
| Peptide Truncation/Extension | KR-12 Sequence | Structure-Activity Relationship (SAR) Analysis, Docking | Identify minimal active fragment, improve specificity. | Reduce synthesis cost while retaining or improving biological activity. |
| Cyclization | Peptide Termini | Molecular Dynamics, Free Energy Calculations | Increased stability and defined conformation. | Constrain the peptide into a more stable and active conformation. |
Strategies for Biotinyl-KR-12 (human) Probe Development and Bioconjugation.
Biotinyl-KR-12 (human) is inherently a bimodal probe, a molecule designed with distinct functional parts for detection and interaction. The KR-12 segment acts as the interaction probe, targeting specific biological structures like bacterial membranes, while the biotin serves as a high-affinity capture tag. The development of such probes relies on effective bioconjugation, the chemical process of linking molecules together. In this case, it involves covalently attaching a biotin molecule to the KR-12 peptide.
The synthesis of Biotinyl-KR-12 typically involves standard solid-phase peptide synthesis for the KR-12 sequence, followed by the conjugation of a biotin derivative to a specific site on the peptide, often the N-terminus or a lysine side chain. The choice of conjugation chemistry is critical to ensure a stable linkage that does not interfere with the activity of the peptide. Common methods include using N-hydroxysuccinimide (NHS)-activated biotin esters that react with primary amines on the peptide. The resulting probe can be used in a wide range of applications, from identifying peptide-binding partners in a cell lysate to developing new diagnostic and material science tools.
Integration into Biosensor Platforms for Real-Time Biomolecular Recognition.
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a target analyte. Biotinyl-KR-12 (human) is ideally suited for integration into biosensor platforms due to the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). This interaction forms the basis for a versatile and robust immobilization strategy.
In a typical setup, a sensor surface (e.g., a gold electrode, graphene sheet, or optical fiber) is first coated with streptavidin. When a solution containing Biotinyl-KR-12 is introduced, the peptide becomes firmly anchored to the surface via the biotin-streptavidin bond, with the KR-12 portion oriented away from the surface. This functionalized surface can then be used to detect targets that bind to the KR-12 peptide, such as specific bacterial components or whole microorganisms. Binding events can be detected by various transducer principles, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical methods, which measure changes in mass, refractive index, or electrical current upon target binding.
This modular design allows for the development of highly sensitive and specific sensors for pathogens or other biomolecules that interact with the KR-12 peptide.
Table 3: Biosensor Platforms for Use with Biotinyl-KR-12 (human)
| Biosensor Platform | Transducer Principle | Immobilization Method | Detection Signal | Advantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index at a metal surface. | Covalent attachment of streptavidin to a gold sensor chip, followed by capture of Biotinyl-KR-12. | Shift in the resonance angle. | Label-free, real-time monitoring of binding kinetics. |
| Quartz Crystal Microbalance (QCM) | Change in resonance frequency of a piezoelectric crystal. | Streptavidin coating on a quartz crystal, followed by Biotinyl-KR-12 capture. | Decrease in frequency upon mass binding. | High sensitivity to mass changes, can operate in liquid. |
| Electrochemical Biosensors | Change in electrical properties (current, impedance). | Streptavidin immobilization on an electrode surface (e.g., gold, carbon). | Change in current or impedance upon target binding. | High sensitivity, low cost, potential for miniaturization. |
| Field-Effect Transistor (FET) Biosensors | Change in conductance of a semiconductor channel. | Streptavidin functionalization of the gate material (e.g., graphene). | Modulation of source-drain current. | Ultrasensitive, rapid, label-free detection. |
Surface Immobilization Techniques for Biomedical Material Science Research.
Immobilizing antimicrobial peptides (AMPs) onto the surfaces of biomedical materials is a promising strategy to prevent device-associated infections and biofilm formation. Biotinyl-KR-12 (human) offers a highly controlled and stable method for surface functionalization through the biotin-streptavidin linkage, a technique widely used in biomaterial science. This approach allows for the creation of bioactive surfaces on a variety of materials, including metals like titanium (used in orthopedic implants) and polymers used in catheters and other medical devices.
The process typically involves a multi-step approach. First, the material surface is modified to allow for the covalent attachment of streptavidin. This can be achieved through various surface chemistries. Once the surface is coated with streptavidin, it can readily capture Biotinyl-KR-12 from solution. An advantage of this method is that it provides a degree of control over the orientation of the immobilized peptide, which can be crucial for its antimicrobial activity. The spacer arm inherent in the biotin-streptavidin system can also provide the tethered KR-12 peptide with the flexibility needed to effectively interact with and disrupt bacterial membranes. Research in this area focuses on optimizing peptide density and orientation to maximize antimicrobial and antibiofilm efficacy while maintaining biocompatibility with human cells.
Table 4: Surface Immobilization Techniques Applicable to Biotinyl-KR-12 (human)
| Material Substrate | Surface Activation Method | Linkage Chemistry | Application Area | Key Benefit |
| Titanium/Titanium Alloys | Piranha etching, silanization (e.g., with APTES). | Covalent attachment of streptavidin via glutaraldehyde (B144438) or NHS-ester crosslinkers. | Orthopedic and dental implants. | Creates a stable, anti-infective surface on metallic implants. |
| Polymers (e.g., PMMA, PDMS) | Plasma treatment, graft polymerization. | Physisorption or covalent linkage of streptavidin to the activated polymer surface. | Catheters, contact lenses, wound dressings. | Reduces risk of biofilm formation on polymer-based medical devices. |
| Gold Surfaces | Thiol self-assembled monolayers (SAMs). | Streptavidin binding to a biotin-terminated thiol SAM. | Biosensor chips, diagnostic arrays. | Highly ordered and controlled peptide presentation for sensing applications. |
| Hydrogels | Incorporation of functional groups (e.g., NHS-esters) during polymerization. | Covalent immobilization of streptavidin within the hydrogel matrix. | Tissue engineering scaffolds, drug delivery systems. | Creates a 3D bioactive environment that resists colonization. |
Applications of Biotinyl Kr 12 Human in Biomedical Research
Utilization as a Research Tool for Biomolecular Target Identification and Validation
The primary application of Biotinyl-KR-12 (human) in research is as a "bait" molecule to identify and validate its binding partners within a complex biological sample, such as a cell lysate. This process, often referred to as a pull-down assay, leverages the strong and specific interaction between biotin (B1667282) and streptavidin, which can be immobilized on a solid support like beads.
The general workflow for target identification using Biotinyl-KR-12 (human) is as follows:
Incubation: Biotinyl-KR-12 (human) is incubated with a biological sample (e.g., cell lysate) to allow for the formation of complexes between the peptide and its interacting proteins.
Capture: Streptavidin-coated beads are added to the mixture. The biotin tag on the KR-12 peptide binds tightly to the streptavidin, effectively capturing the peptide along with any proteins bound to it.
Washing: The beads are washed to remove non-specifically bound proteins.
Elution and Analysis: The bound proteins are then eluted from the beads and identified using techniques like mass spectrometry.
By comparing the proteins pulled down with Biotinyl-KR-12 (human) to those pulled down in a control experiment (e.g., using beads alone or a biotinylated control peptide), researchers can identify specific interacting partners of the KR-12 peptide. This methodology is crucial for understanding the molecular mechanisms through which KR-12 exerts its biological effects. For instance, identifying the cellular receptors or intracellular proteins that bind to KR-12 can provide insights into its signaling pathways and cellular functions.
Table 1: Key Steps in Biomolecular Target Identification using Biotinyl-KR-12 (human)
| Step | Description | Purpose |
|---|---|---|
| Incubation | Biotinyl-KR-12 (human) is mixed with a complex biological sample. | To allow the formation of peptide-protein complexes. |
| Capture | Streptavidin-coated solid support is introduced to the mixture. | To specifically isolate the Biotinyl-KR-12 (human) and its binding partners. |
| Washing | Unbound molecules are removed through a series of washing steps. | To eliminate non-specific interactions and reduce background noise. |
| Elution | The bound protein complexes are released from the solid support. | To collect the specific interacting proteins for further analysis. |
| Analysis | The eluted proteins are identified using methods like mass spectrometry. | To determine the identity of the biomolecular targets of KR-12. |
Application in Proteomics and Interactomics for Comprehensive Pathway Mapping
Biotinyl-KR-12 (human) is a valuable tool in the fields of proteomics and interactomics, which aim to study the entire set of proteins and their interactions within a biological system, respectively. By identifying the direct binding partners of KR-12, researchers can begin to map the protein-protein interaction networks and signaling pathways that this peptide modulates.
Affinity purification-mass spectrometry (AP-MS) is a common technique used in conjunction with biotinylated probes like Biotinyl-KR-12 (human). In this approach, the biotinylated peptide is used to purify its interacting proteins, which are then identified by mass spectrometry. This allows for the construction of protein interaction maps, revealing how KR-12 might influence various cellular processes.
Proximity-dependent biotinylation (BioID) is another powerful technique where a biotin ligase is fused to a protein of interest. While not directly involving the pre-biotinylated KR-12, the principles are relevant. The ligase biotinylates any protein in its close proximity, providing a snapshot of the protein's microenvironment. The data generated from studies using Biotinyl-KR-12 (human) can be integrated with larger interactome databases, such as the BioPlex network, which catalogs human protein-protein interactions. This integration helps to place the identified interactions within the broader context of the human interactome and can suggest novel functions and pathway associations for the KR-12 peptide.
Contributions to Synthetic Biology and Bioengineering of Peptide Constructs
The KR-12 peptide itself is a subject of interest in synthetic biology and bioengineering due to its antimicrobial and immunomodulatory properties. Biotinylation of KR-12 is a key step in creating more complex and functional peptide constructs. For example, the biotin tag can be used to attach KR-12 to various surfaces or nanoparticles, creating materials with antimicrobial properties.
Researchers have explored various modifications of the KR-12 peptide to enhance its stability and activity. Biotinylation can be part of these engineering strategies, allowing for the controlled assembly of KR-12 into larger structures or its attachment to delivery vehicles. The ability to conjugate KR-12 to other molecules via the biotin-streptavidin linkage opens up possibilities for creating multifunctional peptides with tailored properties for specific research applications.
Role in the Development of Research-Grade Diagnostic Reagents and Assays (Non-Clinical)
Biotinylated peptides like Biotinyl-KR-12 (human) are fundamental components in the development of various research-grade diagnostic assays, such as the enzyme-linked immunosorbent assay (ELISA). In a typical ELISA format, a biotinylated peptide can be immobilized on a streptavidin-coated plate, which can then be used to detect and quantify the presence of antibodies or other molecules that bind to the peptide in a sample.
The high affinity of the biotin-streptavidin bond ensures stable and efficient immobilization of the peptide, leading to more reliable and sensitive assays. These assays are not for clinical diagnosis but are invaluable research tools for studying immune responses to peptides or for screening for molecules that interact with KR-12. For example, a research-grade ELISA using Biotinyl-KR-12 (human) could be used to study the prevalence of anti-KR-12 antibodies in different biological samples.
Advancements in Research on Biomarker Discovery through Biotinyl-KR-12 (human) Conjugates
Biotinyl-KR-12 (human) and similar biotinylated molecules can contribute to biomarker discovery research. By using Biotinyl-KR-12 (human) to probe biological fluids or tissue extracts, researchers may identify proteins whose interaction with KR-12 is altered in a disease state. These interacting proteins could then be investigated as potential biomarkers for that disease.
The process often involves comparing the protein profiles that bind to Biotinyl-KR-12 (human) in samples from healthy individuals versus those with a specific condition. Proteins that show differential binding may be candidate biomarkers. This approach, which falls under the umbrella of chemical proteomics, uses small molecule probes to explore the proteome for potential disease indicators.
Future Directions and Emerging Research Perspectives for Biotinyl Kr 12 Human
Elucidation of Novel Biotinyl-KR-12 (human) Mediated Biological Pathways and Mechanisms
The primary application of Biotinyl-KR-12 is to identify and characterize the molecular pathways influenced by the KR-12 peptide. The biotin (B1667282) tag, with its high affinity for proteins like avidin (B1170675) and streptavidin, enables the isolation of KR-12 and its binding partners from complex biological mixtures. This is fundamental to techniques like pull-down assays, which are used to uncover novel protein-protein interactions and elucidate cellular signaling pathways.
Research efforts are focused on using Biotinyl-KR-12 to explore intracellular molecular mechanisms. By introducing the biotinylated peptide into living cells, researchers can capture dynamic interactions that occur in a native cellular context. The identification of proteins that bind to KR-12 can provide insights into its mechanism of action, potentially revealing its involvement in processes such as immune modulation, inflammation, and host defense.
Furthermore, biotinylated peptides are instrumental in studying nucleic acid-protein interactions and identifying transcription factors, thereby exploring the molecular underpinnings of gene expression regulation. A key area of investigation is the use of Biotinyl-KR-12 to map the protein interaction networks associated with the peptide, which can then be linked to specific biological functions or disease processes. For instance, studies have shown that biotinylation can be a naturally occurring post-translational modification that links circadian clocks with metabolic pathways, suggesting that biotin-based tools could uncover novel regulatory mechanisms in metabolism. The pathways through which biotin itself is metabolized and attached to proteins are well-defined, involving enzymes like holocarboxylase synthetase and biotinidase.
Advancements in Quantitative Methodologies for Enhanced Sensitivity and Specificity of Biotinylated Peptides
A significant challenge in proteomics is the accurate quantification of specific peptides and the confident identification of true interaction partners. Recent advancements in mass spectrometry (MS)-based methodologies have greatly enhanced the sensitivity and specificity of analyzing biotinylated peptides like Biotinyl-KR-12.
Traditional methods often enrich biotinylated proteins and then identify them by analyzing the released, unmodified peptides, which can lead to the co-identification of non-biotinylated contaminants. Newer strategies focus on the direct detection of the biotinylated peptides themselves, significantly improving data reliability.
Several innovative methodologies have been developed:
Direct Detection of Biotin-containing Tags (DiDBiT): This method improves the direct detection of biotin-tagged peptides by approximately 200-fold compared to conventional approaches. It increases the confidence of identification by ensuring that the detected peptide is the one carrying the biotin label, resulting in a much higher percentage of true hits.
Biotinylation Site Identification Technology (BioSITe): BioSITe utilizes immunoaffinity-based enrichment with an anti-biotin antibody to specifically capture biotinylated peptides for LC-MS/MS analysis. This approach not only identifies the interacting proteins but also pinpoints the specific site of biotinylation, providing valuable structural and topological information about protein complexes.
Heavy Isotope-Labeled Azidohomoalanine Quantification (HILAQ): HILAQ employs a heavy isotope-labeled version of the amino acid analog azidohomoalanine (AHA), which can be tagged with biotin via click chemistry. This strategy allows for the precise labeling, enrichment, and quantification of newly synthesized proteins and their interactions, improving both identification and quantification over older methods.
These advanced workflows, often combined with improved peptide separation techniques like MudPIT (Multidimensional Protein Identification Technology), allow for the detection of low-abundance biotinylated peptides and provide a clearer, more accurate picture of the molecular interactions under investigation.
Table 1: Comparison of Modern Quantitative Methodologies for Biotinylated Peptides
| Method | Principle | Key Advantage(s) | Reference(s) |
|---|---|---|---|
| DiDBiT | Direct MS detection of biotin-tagged peptides, improving signal-to-noise. | ~200-fold improvement in direct detection; reduces false positives from non-biotinylated contaminants. | |
| BioSITe | Immunoaffinity capture of biotinylated peptides using an anti-biotin antibody. | Allows for site-specific identification of biotinylation; provides topological information on protein complexes. | |
| HILAQ | Uses a heavy isotope-labeled amino acid analog (AHA) for biotin tagging and quantification. | Enables precise quantification of newly synthesized proteins; improves identification and quantification over protein-level enrichment. | |
| Q-POP | Combines biotinylation of accessible lysine (B10760008) residues with stable isotope labeling (SILAC). | Quantifies changes in protein surface accessibility upon interaction, highlighting conformational changes. |
Integration with Multi-Omics Data for Systems-Level Understanding of Peptide Function
To achieve a comprehensive, systems-level understanding of the biological role of a peptide like KR-12, data from biotin-based interaction studies are increasingly being integrated with other large-scale "omics" datasets, including genomics, transcriptomics, and metabolomics. This multi-omics approach allows researchers to connect the identified protein interaction networks with broader cellular processes, from gene regulation to metabolic output.
For example, by correlating the protein interaction data obtained using Biotinyl-KR-12 with transcriptomic (gene expression) profiles, researchers can determine if the binding of KR-12 to a specific protein leads to downstream changes in gene activity. Integrating these findings with genomic data can further reveal how genetic variations might influence these interaction networks, providing insights into disease mechanisms.
This integrative analysis helps to:
Functionally Annotate Genomes: By linking proteins in an interaction network to specific genes, researchers can better understand the functional consequences of genetic mutations.
Uncover Regulatory Networks: Combining proteomic data with transcriptomic and epigenomic data can elucidate the complex crosstalk between different layers of molecular regulation that govern cellular processes.
Generate Testable Hypotheses: Machine learning models are being developed to integrate multi-omic datasets, predicting, for instance, how changes in the proteome might affect the metabolome. This can reveal novel connections between proteins and metabolites, generating new hypotheses about biological pathways.
The ultimate goal is to move beyond a list of interaction partners and construct a detailed map of how a peptide functions within the complex, interconnected systems of the cell.
Rational Design and Engineering of Biotinyl-KR-12 (human) Derivatives for Highly Specific Research Probes
The advancement of protein and peptide engineering offers the opportunity to create derivatives of Biotinyl-KR-12 that are optimized as highly specific research probes. Rational design, which leverages knowledge of a molecule's three-dimensional structure and function, is a key strategy in this effort.
The engineering of Biotinyl-KR-12 derivatives could pursue several objectives:
Enhanced Specificity and Affinity: By making specific amino acid substitutions in the KR-12 sequence, it may be possible to increase its binding affinity and specificity for a particular biological target. This reduces off-target effects and ensures that the interactions being studied are the most relevant ones.
Improved Stability: Peptides can be susceptible to degradation by proteases. Engineering the peptide sequence can increase its stability in biological systems, allowing for longer-term studies.
Optimized Biotin Linker: The spacer arm that connects the biotin molecule to the peptide can influence the accessibility of biotin for avidin binding. Rational design includes optimizing the length and chemical nature of this linker to ensure efficient capture without interfering with the peptide's biological activity.
Creation of Multi-functional Probes: Engineering can be used to incorporate other functionalities alongside the biotin tag, such as fluorescent labels for cellular imaging or photo-reactive groups for covalent cross-linking to binding partners upon UV light exposure.
These strategies, which combine computational modeling with synthetic chemistry, aim to produce a new generation of research tools derived from Biotinyl-KR-12 that provide more precise and reliable data in the study of peptide function.
Q & A
Q. What computational methods are suitable for predicting off-target interactions of Biotinyl-KR-12 (human) in human cells?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against human protein databases (e.g., PDB) to identify potential binding partners. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Use machine learning models (e.g., Random Forest) trained on peptide toxicity datasets .
Data Presentation and Reproducibility
- Key Guidelines :
- Follow Beilstein Journal of Organic Chemistry standards for experimental reproducibility: provide raw data in supplementary materials, specify instrument parameters (e.g., LC-MS column type, gradient), and document statistical software versions .
- Use IUPAC nomenclature for compound naming and report spectral data (NMR, IR) with peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
